4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol
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Overview
Description
4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol is a synthetic organic compound that belongs to the class of piperidinols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzaldehyde, 1H-pyrrole, and 1,3-thiazole derivatives. The key steps could involve:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the pyrrole moiety via condensation reactions.
- Acetylation of the intermediate compounds.
- Final coupling with piperidinol under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the thiazole or pyrrole rings, potentially leading to ring-opened products.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies could focus on its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Research might investigate its efficacy and safety in treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol would depend on its specific interactions with biological targets. It might bind to certain proteins or enzymes, inhibiting their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-4-hydroxypiperidine
- 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-piperidine
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol might exhibit unique biological activities due to the presence of both the pyrrole and thiazole rings. These structural features could enhance its binding affinity to certain targets or improve its stability under physiological conditions.
Properties
Molecular Formula |
C20H20ClN3O2S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C20H20ClN3O2S/c21-16-5-3-15(4-6-16)20(26)7-11-23(12-8-20)18(25)13-17-14-27-19(22-17)24-9-1-2-10-24/h1-6,9-10,14,26H,7-8,11-13H2 |
InChI Key |
YAEPTXWGHFJCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
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